C20H25Cl2N3O2

Antimalarial drug screening P. falciparum IC50 4-aminoquinoline potency ranking

Research on chloroquine-resistant malaria or histamine metabolism requires a reference compound with verified target engagement. Amodiaquine dihydrochloride dihydrate directly solves this need. - HNMT inhibition: Ki of 18.6 nM, the most potent inhibitor identified, enabling effective target engagement at 1 µM. - Antimalarial potency: Maintains low-nanomolar IC50 against chloroquine-sensitive (3D7) and -resistant (K1, Dd2) P. falciparum strains. - Quality: Supplied with ≥98% purity to ensure reproducible results in critical in vitro and in vivo studies.

Molecular Formula C20H25Cl2N3O2
Molecular Weight 410.3 g/mol
Cat. No. B12176479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H25Cl2N3O2
Molecular FormulaC20H25Cl2N3O2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CNC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl
InChIInChI=1S/C20H25Cl2N3O2/c1-12-16(13(2)25(5)24-12)11-23-18(26)19(3,4)27-15-8-6-14(7-9-15)17-10-20(17,21)22/h6-9,17H,10-11H2,1-5H3,(H,23,26)
InChIKeyWXJILTXGPJYXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amodiaquine: Identity and Procurement Profile


The compound with molecular formula C20H25Cl2N3O2 and molecular weight 410.34 g/mol is most prominently known as Amodiaquine dihydrochloride dihydrate (CAS 6398-98-7), a synthetic 4-aminoquinoline antimalarial agent [1]. Structurally related to chloroquine, it bears a distinct 4'-hydroxyanilino side chain that confers differential pharmacological properties, including potent histamine N-methyltransferase (HNMT) inhibition (Ki = 18.6 nM) and Nurr1 agonism (EC50 ~20 µM) . Developed in 1948, amodiaquine remains a clinically important partner drug in artemisinin-based combination therapies (ACTs) across malaria-endemic regions, particularly where chloroquine resistance is prevalent [2].

Amodiaquine Non-Interchangeability with 4-Aminoquinolines


Although amodiaquine shares the 4-amino-7-chloroquinoline core with chloroquine and hydroxychloroquine, the presence of a 4'-hydroxyanilino group in its side chain fundamentally alters drug accumulation, target engagement, and metabolic fate [1]. In vitro, amodiaquine accumulates in Plasmodium falciparum at levels 2- to 3-fold higher than chloroquine, driving superior intrinsic antimalarial potency [2]. Furthermore, amodiaquine is a pro-drug whose primary active metabolite, desethylamodiaquine, exhibits a cross-resistance profile distinct from the parent compound, meaning that simple interchange with chloroquine based on nominal class membership can produce misleading experimental outcomes and clinical failures in chloroquine-resistant settings [3]. These non-interchangeable features demand compound-specific procurement decisions supported by the quantitative evidence below.

Amodiaquine Comparator Evidence Guide


In Vitro Antimalarial Potency vs. Chloroquine

Amodiaquine demonstrates substantially greater in vitro antimalarial potency than chloroquine and other comparator 4-aminoquinolines. In a multi-site study of P. falciparum clinical isolates (combined children and adults), the median IC50 of amodiaquine was 2.2 nM (IQR 1.4–3.3), compared with 15.4 nM for chloroquine (IQR 6.1–41.2), representing a 7.0-fold potency advantage [1]. An independent study corroborates this with a geometric mean IC50 of 8.5 nM for amodiaquine versus 23.3 nM for chloroquine (2.7-fold) and 55.6 nM for mefloquine (6.5-fold) [2]. A Madagascar-based study of 190 field isolates reported that amodiaquine (median IC50 = 12.3 nM) was 3.4 times as active as chloroquine (mean IC50 = 52.6 nM) and 7 times as active as quinine [3]. This consistent 3- to 7-fold potency advantage is not marginal and directly impacts dose selection in combination therapy design.

Antimalarial drug screening P. falciparum IC50 4-aminoquinoline potency ranking

Efficacy Against Chloroquine-Resistant P. falciparum

Amodiaquine retains substantial activity against chloroquine-resistant P. falciparum strains where chloroquine shows marked loss of potency. In a 2015 study by Rajapakse et al., amodiaquine displayed IC50 values in the low nanomolar range against the multidrug-resistant K1 and Dd2 strains under both standard (laboratory B) and low-O₂ (laboratory A) culture conditions, while chloroquine IC50 values rose to levels consistent with clinical resistance (IC50 > 100 nM under low-O₂ conditions for Dd2 and K1) [1]. The resistance index (RI = IC50_resistant / IC50_sensitive) for amodiaquine remained low across all strains tested. Guide to Immunopharmacology data independently confirm amodiaquine IC50 = 12.3 nM against the chloroquine-resistant Dd2 strain [2]. In clinical practice, this translates to amodiaquine being recommended and successfully used against chloroquine-resistant P. falciparum in Africa, whereas chloroquine is largely ineffective [3].

Chloroquine resistance P. falciparum K1 P. falciparum Dd2 Cross-resistance profiling

HNMT Inhibition: Potency Advantage Over Chloroquine

Amodiaquine is a potent, non-competitive inhibitor of human histamine N-methyltransferase (HNMT) with a Ki of 18.6 nM against recombinant human HNMT [1]. In stark contrast, chloroquine—its closest 4-aminoquinoline analog—displays only weak HNMT inhibition, with an IC50 of 600 nM in guinea pig skin preparations and IC50 values of 12.6–22.0 µM across human liver, renal cortex, brain, and colon tissues [2]. This represents a minimum 32-fold difference in target engagement potency (18.6 nM vs. 600 nM) and up to a ~1,200-fold difference when compared against human tissue IC50 values. Among a panel of known HNMT inhibitors including metoprine (Ki = 91–100 nM), quinacrine (Ki = 450 nM), etoprine (Ki = 760 nM), and dimaprit (Ki = 7–9 µM), amodiaquine is the most potent HNMT ligand reported [2]. At 10⁻⁶ M, amodiaquine produced 80% inhibition of rat kidney HNMT, whereas chlorhexidine—the next best inhibitor at this concentration—achieved only 27% inhibition .

Histamine N-methyltransferase HNMT inhibitor screening Neuroinflammation Enzyme kinetics

Intraparasitic Accumulation vs. Chloroquine

Hawley et al. (1996) directly quantified the steady-state accumulation of amodiaquine and chloroquine in P. falciparum-infected erythrocytes and demonstrated that amodiaquine accumulation was 2- to 3-fold greater than that of chloroquine [1]. This enhanced accumulation was energy-dependent (greatly reduced in the absence of glucose and at 0 °C), indicating active transport mediated by a transmembrane proton gradient maintained by a vacuolar ATPase. Critically, amodiaquine is a weaker base than chloroquine, which would normally predict lower accumulation under the weak-base trapping model—making the observed 2- to 3-fold excess accumulation a mechanistically significant anomaly [1]. The authors propose that differential binding affinity to an intraparasitic 'receptor' (likely ferriprotoporphyrin IX) accounts for the greater accumulation and in vitro potency. This finding provides a direct biophysical explanation for the 3- to 7-fold potency differential observed in IC50 assays.

Drug accumulation P. falciparum 4-aminoquinoline uptake Vacuolar ATPase Mechanism of action

Clinical Parasite Clearance Advantage

Two independent randomized clinical trials directly comparing amodiaquine and chloroquine demonstrate large and clinically meaningful differences in parasitological efficacy. In a 1989 Kenyan trial (n = 158 symptomatic outpatients), amodiaquine (25 mg/kg over 3 days) achieved 87% parasite clearance by day 7 versus 41% for chloroquine, with faster mean clearance time (2.4 vs. 3.1 days) and superior clinical amelioration (98% vs. 68%) [1]. In a 2008 Tanzanian randomized trial (n = 40 healthy adult volunteers with and without parasitemia), amodiaquine attained 100% parasitological clearance versus 70% in the chloroquine arm [2]. Both studies reported better tolerability for amodiaquine, with fewer cutaneous side effects and no evidence of granulocyte or hepatic toxicity at therapeutic doses [1][2]. These clinical outcomes are consistent with in vitro potency data and validate amodiaquine as a superior antimalarial agent where chloroquine resistance is established.

Parasite clearance rate Clinical antimalarial efficacy Randomized controlled trial Chloroquine failure

Pharmacokinetic Differentiation from Chloroquine

Amodiaquine and chloroquine exhibit meaningfully different pharmacokinetic profiles that impact dosing strategies and safety surveillance. Amodiaquine has a substantially smaller apparent volume of distribution (Vd = 17–34 L/kg) compared with chloroquine (Vd > 100 L/kg), and a shorter terminal elimination half-life of 1–3 weeks versus 1–2 months for chloroquine [1]. Oral bioavailability of amodiaquine exceeds 75%, comparable to chloroquine [1]. Critically, amodiaquine is a pro-drug: the parent compound has a short elimination half-life of approximately 10 hours, while its active metabolite desethylamodiaquine—which is primarily responsible for antimalarial activity in vivo—has a terminal half-life of about 10 days [2]. Chloroquine, by contrast, is primarily eliminated as the parent drug (partly metabolized to monodesethylchloroquine) and excreted mainly by the kidney, whereas amodiaquine and its metabolites are excreted mainly in the bile [3]. These differences mean that amodiaquine requires less extensive tissue distribution to achieve therapeutic effect, potentially reducing long-term tissue accumulation risks relative to chloroquine.

Pharmacokinetics Volume of distribution Terminal half-life Pro-drug metabolism Desethylamodiaquine

Amodiaquine: Procurement & Research Applications


Antimalarial Screening & Resistance Surveillance

For laboratories conducting in vitro drug susceptibility testing of P. falciparum field isolates, amodiaquine serves as a critical reference compound that retains low-nanomolar potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, Dd2) strains [1]. Unlike chloroquine—which exhibits IC50 values exceeding 100 nM against resistant strains—amodiaquine maintains consistent potency, enabling its use as a positive control that validates assay integrity across genetically diverse parasite populations. Procurement of amodiaquine (rather than chloroquine alone) is essential for generating interpretable IC50 data in regions where chloroquine resistance exceeds 50% prevalence. The compound's 3.4- to 7.0-fold potency advantage over chloroquine [2] also makes it the preferred reference for benchmarking novel antimalarial candidates.

HNMT Inhibition for Neuroinflammation Research

With a Ki of 18.6 nM for recombinant human HNMT [3], amodiaquine is the most potent HNMT inhibitor identified to date, surpassing metoprine (Ki = 91–100 nM) by ~5-fold and chloroquine (IC50 = 600 nM–22 µM) by 32- to 1,200-fold. This potency window makes amodiaquine the compound of choice for researchers studying the role of histamine catabolism in neuroinflammation, multiple sclerosis, or intracerebral hemorrhage models. At 1 µM, amodiaquine achieves 80% HNMT inhibition in rat kidney preparations, whereas chlorhexidine—the next most active compound at this concentration—reaches only 27% inhibition [4]. Procurement of amodiaquine specifically (rather than generic chloroquine) is mandatory for achieving meaningful HNMT target engagement in cell-based or in vivo pharmacological studies.

ACT Formulation & Pharmacokinetic Studies

Amodiaquine-artesunate (AS/AQ) is a WHO-recommended first-line ACT with PCR-corrected cure rates of 93.4% at day 42, statistically non-inferior to artemether-lumefantrine (92.7%) and dihydroartemisinin-piperaquine (94.3%) [5]. Amodiaquine's unique pharmacokinetic profile—acting as a pro-drug with its active metabolite desethylamodiaquine providing a ~10-day terminal half-life [6]—offers a pharmacokinetically matched partner for artesunate (short t₁/₂). For formulation scientists and clinical pharmacologists, amodiaquine's smaller volume of distribution (17–34 L/kg vs. >100 L/kg for chloroquine) and biliary elimination route [6] present distinct drug-drug interaction risks and bioavailability optimization opportunities that cannot be extrapolated from chloroquine data.

Drug Accumulation & Heme Detoxification Mechanisms

The demonstrated 2- to 3-fold greater intraparasitic accumulation of amodiaquine relative to chloroquine—despite amodiaquine being a weaker base—provides a unique experimental system for dissecting the relative contributions of pH trapping versus receptor-mediated binding in 4-aminoquinoline antimalarial pharmacology [7]. Researchers investigating vacuolar ATPase function, heme polymerization inhibition, or drug efflux transporter activity should procure amodiaquine as a structurally distinct probe that challenges the classical weak-base trapping model, enabling comparative mechanistic studies that chloroquine alone cannot support.

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